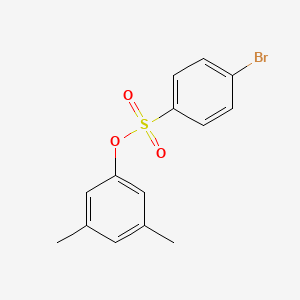

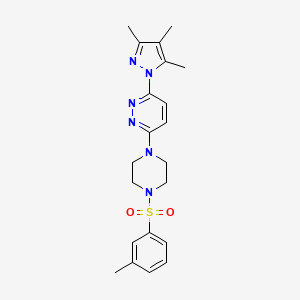

3,5-Dimethylphenyl 4-bromobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nucleophilic Substitution in Organic Synthesis

Research on derivatives of benzenesulfonate, like 3,5-Dimethylphenyl 4-bromobenzenesulfonate, has demonstrated their role in nucleophilic substitution reactions. Horton, Jewell, and Prihar (1968) studied the reaction of 3-O-p-bromophenylsulfonyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with dimethylamine, highlighting the use of benzenesulfonates in organic synthesis, particularly in aromatic nucleophilic substitution reactions (Horton, Jewell, & Prihar, 1968).

Terahertz-Wave Generation

A study by Matsukawa et al. (2014) demonstrated the use of 4-dimethylamino-N′-methyl-4′-stilbazolium p-bromobenzenesulfonate in terahertz-wave generation. This compound, with a bromine substituent, showed high transmittance in specific terahertz ranges, thus contributing to advances in terahertz technology (Matsukawa et al., 2014).

Synthesis of Organic Intermediates

Li Yu's (2008) work on the synthesis of dimethyl-4-bromoiodobenzenes highlights the application of compounds like this compound in creating valuable intermediates for further chemical synthesis (Li Yu, 2008).

Solvolysis Studies

Nakashima et al. (1999) researched the solvolysis rates of 3-(aryldimethylsilyl)-2,2-dimethylpropyl p-bromobenzenesulfonates, illustrating how derivatives of benzenesulfonates can be used in studies related to reaction kinetics and solvolysis processes (Nakashima et al., 1999).

Synthesis of Sterically Hindered Organic Molecules

Rublova et al. (2017) synthesized structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, demonstrating the use of benzenesulfonates in creating complex, sterically hindered molecules for various chemical applications (Rublova et al., 2017).

Photosensitizer Synthesis

Pişkin et al. (2020) discussed the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, indicating the potential of benzenesulfonates in synthesizing compounds for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Gas-Liquid Chromatography

Vandenheuvel and Gruber (1975) investigated N-dimethylaminomethylene derivatives for gas-liquid chromatography, using derivatives of benzenesulfonates for improved chromatographic properties (Vandenheuvel & Gruber, 1975).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, Phenyl 4-bromobenzenesulfonate, suggests that it is harmful if swallowed and recommends washing thoroughly after handling . It is likely that 3,5-Dimethylphenyl 4-bromobenzenesulfonate has similar hazards, but for specific safety information, it would be best to refer to the compound’s MSDS .

Propriétés

IUPAC Name |

(3,5-dimethylphenyl) 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3S/c1-10-7-11(2)9-13(8-10)18-19(16,17)14-5-3-12(15)4-6-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSELEUUNVIWOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)

![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)

![3-(4-(isopentyloxy)-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734516.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2734521.png)